1-tert-Butyl-2,4-dinitro-1H-pyrrole
Description
1-tert-Butyl-2,4-dinitro-1H-pyrrole is a nitro-substituted pyrrole derivative characterized by a tert-butyl group at the N1 position and nitro groups at the C2 and C4 positions. Pyrroles are aromatic heterocycles with significant applications in pharmaceuticals, agrochemicals, and catalysis.
Properties
CAS No. |
69726-57-4 |
|---|---|
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
1-tert-butyl-2,4-dinitropyrrole |
InChI |
InChI=1S/C8H11N3O4/c1-8(2,3)9-5-6(10(12)13)4-7(9)11(14)15/h4-5H,1-3H3 |
InChI Key |
NHUPJKJQDTWXRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-2,4-dinitro-1H-pyrrole typically involves nitration of a pyrrole derivative. One common method involves the nitration of 1-tert-butylpyrrole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 2 and 4 positions.
Industrial Production Methods: Industrial production of 1-tert-Butyl-2,4-dinitro-1H-pyrrole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-2,4-dinitro-1H-pyrrole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Oxidation: The pyrrole ring can be oxidized under strong oxidizing conditions, leading to ring-opening or formation of other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Reduction: 1-tert-Butyl-2,4-diamino-1H-pyrrole.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Oxidation: Pyrrole derivatives with additional functional groups or ring-opened products.
Scientific Research Applications
1-tert-Butyl-2,4-dinitro-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-2,4-dinitro-1H-pyrrole involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and exerting its effects.
Comparison with Similar Compounds
1-Butyl-2,4-dinitro-1H-pyrrole (CAS 2881-70-1)
tert-Butyl Pyrrole Carboxylate Derivatives (e.g., Compound 6b)
- Substituents : Features a carboxylate ester and bromo/methoxy groups instead of nitro groups .
- Synthesis : Synthesized via rhodium-catalyzed annulation, suggesting that transition-metal catalysis (e.g., Rh or Pd) may be applicable to the synthesis of 1-tert-Butyl-2,4-dinitro-1H-pyrrole .
- Electronic Profile : Electron-donating groups (e.g., methoxy) contrast with the electron-withdrawing nitro groups in the target compound, affecting aromaticity and reactivity.
Ellman’s Ligand [(Z)-1-tert-butyl-2,3,6,7-tetrahydro-1H-phosphepine]
- Application : Demonstrates the role of tert-butyl groups in stabilizing ligands for asymmetric catalysis .
- Relevance : Highlights the tert-butyl group’s utility in enhancing steric shielding, a property that may extend to 1-tert-Butyl-2,4-dinitro-1H-pyrrole in catalytic or material science contexts.
Data Table: Comparative Analysis
Research Findings and Limitations
- Catalytic Potential: The tert-butyl group’s steric bulk may stabilize metal-ligand complexes, analogous to Ellman’s ligand in asymmetric catalysis .
- Knowledge Gaps: Direct data on the target compound’s synthesis, crystallography, and applications are absent in the provided evidence. Further studies are needed to confirm inferred properties.
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